molecular formula C13H16N4O4 B2791242 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide CAS No. 2034539-10-9

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2791242
CAS No.: 2034539-10-9
M. Wt: 292.295
InChI Key: FHVLWEXSZGYXGL-UHFFFAOYSA-N
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Description

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound known for its diverse applications in chemical synthesis and research. This compound is characterized by the presence of a triazine ring and a furan ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in tetrahydrofuran (THF). This reaction yields 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, which can then be further reacted with 2,5-dimethylfuran-3-carboxylic acid to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide is unique due to the presence of both a triazine and a furan ring, which confer distinct chemical properties and reactivity. This dual-ring structure enhances its versatility in various chemical reactions and applications .

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c1-7-5-9(8(2)21-7)11(18)14-6-10-15-12(19-3)17-13(16-10)20-4/h5H,6H2,1-4H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVLWEXSZGYXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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